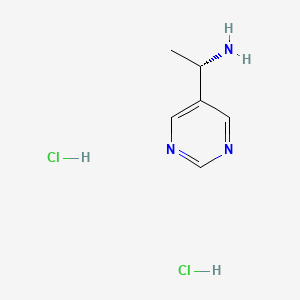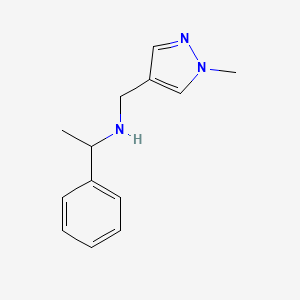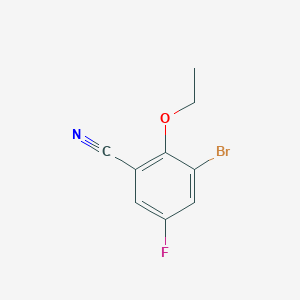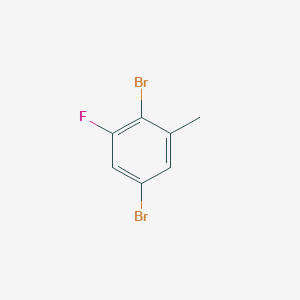![molecular formula C11H13Br B13911043 [(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
[(Z)-5-bromopent-1-enyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-5-bromopent-1-enyl]benzene is an organic compound that features a benzene ring substituted with a (Z)-5-bromopent-1-enyl group. This compound is part of a larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-5-bromopent-1-enyl]benzene typically involves the bromination of pent-1-ene followed by a coupling reaction with benzene. One common method is to first prepare (Z)-5-bromopent-1-ene through the bromination of pent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The resulting (Z)-5-bromopent-1-ene is then subjected to a Friedel-Crafts alkylation reaction with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-5-bromopent-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to convert the bromine substituent to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-) or cyanide (CN-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in an appropriate solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: [(Z)-5-pent-1-enyl]benzene.
Substitution: [(Z)-5-hydroxypent-1-enyl]benzene or [(Z)-5-cyanopent-1-enyl]benzene.
Applications De Recherche Scientifique
[(Z)-5-bromopent-1-enyl]benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Z)-5-bromopent-1-enyl]benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Comparaison Avec Des Composés Similaires
[(Z)-5-bromopent-1-enyl]benzene can be compared with other similar compounds such as:
Bromobenzene: A simpler compound with a single bromine substituent on the benzene ring.
[(Z)-5-chloropent-1-enyl]benzene: Similar structure but with a chlorine atom instead of bromine.
[(Z)-5-iodopent-1-enyl]benzene: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the (Z)-5-bromopent-1-enyl group, which imparts distinct chemical properties and reactivity compared to other halogenated benzene derivatives.
Propriétés
Formule moléculaire |
C11H13Br |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
[(Z)-5-bromopent-1-enyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2/b9-5- |
Clé InChI |
TZRQBRODRXBKDJ-UITAMQMPSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\CCCBr |
SMILES canonique |
C1=CC=C(C=C1)C=CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
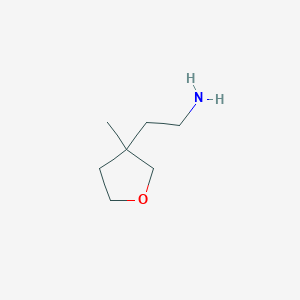
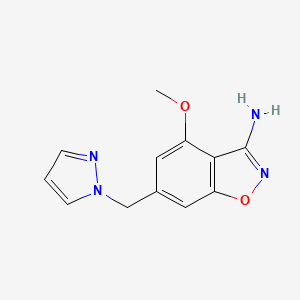
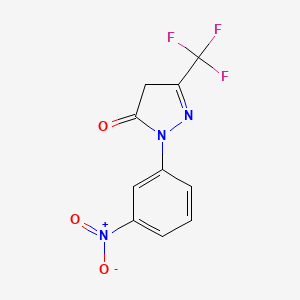
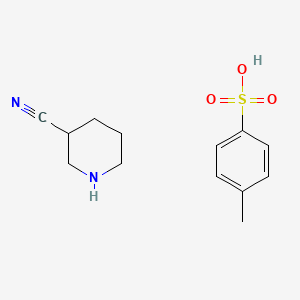
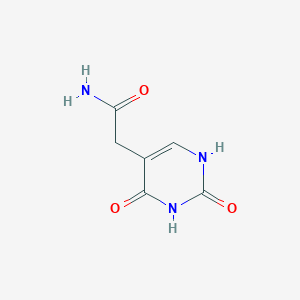
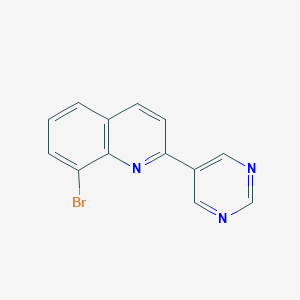
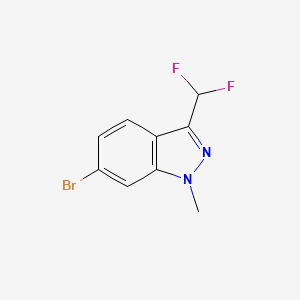
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
